(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride
Overview
Description
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of halogenated aromatic amines It is characterized by the presence of bromine and fluorine atoms on a pyridine ring, along with a primary amine functional group
Preparation Methods
The synthesis of (2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a pyridine derivative followed by amination. The reaction conditions often require the use of specific reagents such as bromine and fluorine sources, along with catalysts to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with tailored properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the amine group allows it to form various types of chemical bonds and interactions with target molecules. These interactions can affect the function and activity of the target molecules, leading to the observed effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride can be compared with other similar compounds such as:
- (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride
- (5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride
These compounds share similar structural features but differ in the position of the halogen atoms on the pyridine ring. The unique positioning of the bromine and fluorine atoms in this compound contributes to its distinct chemical properties and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
(2-bromo-5-fluoropyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-6-4(2-9)1-5(8)3-10-6;/h1,3H,2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOWARJQKHJGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-95-9 | |
Record name | 3-Pyridinemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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